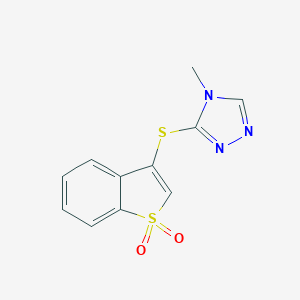
1,1-dioxido-1-benzothien-3-yl 4-methyl-4H-1,2,4-triazol-3-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dioxido-1-benzothien-3-yl 4-methyl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1,1-dioxido-1-benzothien-3-yl 4-methyl-4H-1,2,4-triazol-3-yl sulfide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1,1-dioxido-1-benzothien-3-yl 4-methyl-4H-1,2,4-triazol-3-yl sulfide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in programmed cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. In addition, it has been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-dioxido-1-benzothien-3-yl 4-methyl-4H-1,2,4-triazol-3-yl sulfide in lab experiments is its potential as a multi-targeted agent. It has been shown to inhibit the activity of various enzymes and signaling pathways, making it a promising candidate for the treatment of various diseases. Another advantage is its relatively easy synthesis method, which allows for the production of large quantities of the compound. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 1,1-dioxido-1-benzothien-3-yl 4-methyl-4H-1,2,4-triazol-3-yl sulfide. One direction is the further investigation of its mechanism of action and its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is the optimization of its synthesis method to improve yield and purity. Additionally, the toxicity and pharmacokinetics of the compound should be studied to determine its potential as a drug candidate. Finally, the development of new derivatives and analogs of the compound may lead to the discovery of more potent and selective agents.
Méthodes De Synthèse
1,1-dioxido-1-benzothien-3-yl 4-methyl-4H-1,2,4-triazol-3-yl sulfide has been synthesized using various methods, including the reaction of 1,2,4-triazole-3-thiol with 2-bromo-1-benzothiophene-1,1-dioxide in the presence of a base such as potassium carbonate. Another method involves the reaction of 1,2,4-triazole-3-thiol with 2-chloro-1-benzothiophene-1,1-dioxide in the presence of a base such as sodium hydride. The yield and purity of the compound can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
1,1-dioxido-1-benzothien-3-yl 4-methyl-4H-1,2,4-triazol-3-yl sulfide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, it has been studied as a potential antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.
Propriétés
Nom du produit |
1,1-dioxido-1-benzothien-3-yl 4-methyl-4H-1,2,4-triazol-3-yl sulfide |
|---|---|
Formule moléculaire |
C11H9N3O2S2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C11H9N3O2S2/c1-14-7-12-13-11(14)17-9-6-18(15,16)10-5-3-2-4-8(9)10/h2-7H,1H3 |
Clé InChI |
QAOBBTMEQKPFKX-UHFFFAOYSA-N |
SMILES |
CN1C=NN=C1SC2=CS(=O)(=O)C3=CC=CC=C32 |
SMILES canonique |
CN1C=NN=C1SC2=CS(=O)(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B249337.png)
![4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B249338.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B249340.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]acetamide](/img/structure/B249342.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B249343.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B249345.png)
![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B249346.png)
![Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249348.png)
![5-bromo-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B249350.png)
![2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249353.png)
![2-(1-adamantyl)-N-[(3Z)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B249354.png)
![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249357.png)
![N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide](/img/structure/B249358.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B249359.png)